Lysergamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide lysergique amide d implique généralement l'utilisation de l'acide lysergique comme précurseur. Une méthode courante est l'hydrolyse alcaline de lysergamides comme l'ergotamine . Les voies de synthèse impliquent souvent les étapes suivantes :

Hydrolyse : Les lysergamides sont hydrolysées en milieu alcalin pour produire de l'acide lysergique.

Amidation : L'acide lysergique est ensuite mis à réagir avec de l'ammoniac ou une amine pour former l'acide lysergique amide d.

Méthodes de production industrielle

La production industrielle de l'acide lysergique amide d implique la culture de l'ergot (Claviceps purpurea) sur du seigle ou d'autres céréales. Les alcaloïdes de l'ergot sont ensuite extraits et purifiés pour obtenir de l'acide lysergique, qui est ensuite converti en acide lysergique amide d par synthèse chimique .

Analyse Des Réactions Chimiques

Types de réactions

L'acide lysergique amide d subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide lysergique.

Réduction : Les réactions de réduction peuvent le convertir en dihydrolysergique amide.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amide, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Diverses amines peuvent être utilisées pour les réactions de substitution.

Principaux produits

Oxydation : Acide lysergique.

Réduction : Dihydrolysergique amide.

Substitution : Divers dérivés de l'acide lysergique amide.

Applications de la recherche scientifique

L'acide lysergique amide d présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres alcaloïdes et dérivés de l'ergot.

Biologie : Études sur ses effets sur les récepteurs de la sérotonine et d'autres systèmes de neurotransmetteurs.

Médecine : Recherche sur ses effets thérapeutiques potentiels et ses propriétés psychoactives.

Industrie : Utilisé dans la production de produits pharmaceutiques et en tant que produit chimique de recherche.

Mécanisme d'action

L'acide lysergique amide d exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit comme un agoniste au niveau du récepteur 5-HT2A, conduisant à une perception, une humeur et une cognition modifiées. Le composé interagit également avec les récepteurs de la dopamine et de l'adrénaline, contribuant à ses effets psychoactifs .

Applications De Recherche Scientifique

Psychiatric Treatment

Lysergamides have been investigated for their potential therapeutic applications in treating various psychiatric disorders:

- Depression and Anxiety : Studies suggest that LSD and its analogs may help alleviate symptoms of depression and anxiety through their effects on serotonin receptors. A population survey indicated a growing interest in psychedelics for mental health treatment .

- Post-Traumatic Stress Disorder (PTSD) : Research indicates that psychedelics can facilitate emotional processing and reduce avoidance behaviors in PTSD patients .

Substance Use Disorders

Lysergamides are being explored as adjuncts in the treatment of substance use disorders. Their ability to alter perception and cognition may assist individuals in confronting underlying issues associated with addiction .

Receptor Interactions

Lysergamides interact with various serotonin receptors, primarily 5-HT1A and 5-HT2A. The activation of these receptors is crucial for understanding the compounds' psychoactive effects:

- 5-HT2A Receptor : This receptor is central to the hallucinogenic effects of lysergamides. Research shows that compounds like LSM-775 exhibit nonselective agonism at this receptor, contributing to their psychoactive properties .

- 5-HT1A Receptor : Interestingly, LSM-775's activation of this receptor may mask its ability to induce certain hallucinogenic effects, indicating a complex interplay between different serotonin receptors .

Biotransformation Studies

Recent studies have demonstrated that several lysergamides serve as prodrugs for LSD. For instance, ALD-52 and 1P-LSD are rapidly converted to LSD upon administration, which may explain their similar behavioral effects observed in animal models .

Case Study 1: Intoxication from Hawaiian Baby Woodrose Seeds

A documented case highlighted the risks associated with natural sources of lysergamides. Two individuals experienced severe intoxication after ingesting seeds from Argyreia nervosa (Hawaiian Baby Woodrose), resulting in one fatality due to a fall. This case underscores the potential dangers of uncontrolled substance use involving lysergamide-containing plants .

Case Study 2: Clinical Trials on Psychedelic Therapy

Clinical trials investigating the efficacy of LSD-assisted psychotherapy for anxiety related to terminal illness have shown promising results. Participants reported significant reductions in anxiety levels and increased quality of life following treatment sessions involving controlled doses of LSD .

Comparative Data Table

| Compound | Primary Action | Therapeutic Potential | Notable Findings |

|---|---|---|---|

| Lysergic Acid Diethylamide (LSD) | 5-HT2A agonist | Depression, PTSD | Significant reduction in anxiety in clinical trials |

| 1P-LSD | Prodrug for LSD | Depression, Anxiety | Rapid conversion to LSD in vivo |

| ALD-52 | Prodrug for LSD | Substance Use Disorders | Similar effects to LSD observed |

| LSM-775 | Nonselective serotonin agonist | Limited hallucinogenic effects | Activation of 5-HT1A may mask hallucinogenic response |

Mécanisme D'action

d-Lysergic acid amide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with dopamine and adrenergic receptors, contributing to its psychoactive effects .

Comparaison Avec Des Composés Similaires

L'acide lysergique amide d est structurellement similaire à d'autres alcaloïdes de l'ergot, tels que :

Diéthylamide de l'acide lysergique (LSD) : Un psychédélique plus puissant aux effets similaires mais à une puissance plus élevée.

Ergométrine : Utilisé médicalement pour déclencher le travail et contrôler les saignements après l'accouchement.

Isoergine : Un épimère de l'acide lysergique amide d présentant des propriétés psychoactives similaires

L'acide lysergique amide d est unique par son occurrence naturelle et son utilisation historique dans les cérémonies traditionnelles, le distinguant de ses homologues synthétiques .

Activité Biologique

Lysergamides, particularly derivatives of lysergic acid diethylamide (LSD), have garnered attention for their complex biological activities, primarily through interactions with serotonin receptors. This article focuses on the pharmacological properties and biological activity of various lysergamides, including their mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Overview of Lysergamides

Lysergamides are a class of compounds that include LSD and its analogs. They are known for their psychoactive properties, often acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of these substances.

- Serotonin Receptor Interaction :

-

Metabolism and Pharmacokinetics :

- Research has shown that lysergamides undergo extensive metabolic transformations. For instance, 1P-AL-LAD, a novel lysergamide, is metabolized to AL-LAD as its primary metabolite, suggesting it may function as a prodrug . The study identified 14 metabolites formed through various metabolic pathways including hydroxylation and N-dealkylation.

1. Head Twitch Response (HTR) Studies

HTR studies in rodents serve as a behavioral proxy for human hallucinogenic effects. In these studies:

- 1P-AL-LAD : Induced a dose-dependent increase in HTR counts with an effective dose (ED50) of 491 nmol/kg, indicating significant psychoactive properties similar to LSD .

- LSM-775 : Exhibited nonselective agonist activity at both 5-HT1A and 5-HT2A receptors but required prior blockade of 5-HT1A receptors to produce HTRs, suggesting that its effects may be masked by simultaneous receptor activation .

| Compound | ED50 (nmol/kg) | Primary Metabolite | Key Findings |

|---|---|---|---|

| 1P-AL-LAD | 491 | AL-LAD | Strong HTR response; behaves as a prodrug |

| LSM-775 | Not specified | Not specified | Requires 5-HT1A blockade for HTR induction |

| ECPLA | Not specified | Not specified | High affinity for serotonin receptors |

2. Population Survey Data

A study evaluating the therapeutic potential of psychedelics found that while classic this compound use (e.g., LSD) was prevalent among respondents, novel lysergamides were less commonly reported. However, those who had used novel lysergamides demonstrated varied psychological outcomes that warrant further investigation into their therapeutic applications .

Implications for Therapeutic Use

The growing body of evidence suggests that lysergamides may hold therapeutic potential beyond their recreational use. Their interaction with serotonin receptors indicates possible applications in treating mental health disorders such as depression and anxiety. The safety profiles and efficacy of these compounds in clinical settings remain areas for future research.

Propriétés

IUPAC Name |

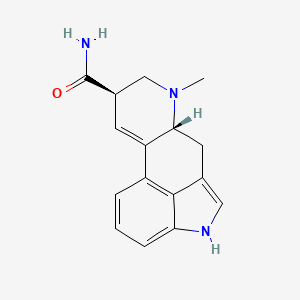

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAHGKEFJLNJB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893673 | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-94-4 | |

| Record name | Lysergic acid amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073830XH10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.